molecular formula C7H8N2O4 B12572168 N-(5-Methyl-4-nitro-2-furyl)acetamide

N-(5-Methyl-4-nitro-2-furyl)acetamide

Cat. No.: B12572168
M. Wt: 184.15 g/mol
InChI Key: RGXNGAFGDOGDMP-UHFFFAOYSA-N
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Description

N-(5-Methyl-4-nitro-2-furyl)acetamide is an organic compound with the molecular formula C7H8N2O4. It belongs to the class of nitrofurans, which are compounds containing a furan ring substituted with a nitro group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-4-nitro-2-furyl)acetamide typically involves the nitration of 5-methyl-2-furylamine followed by acetylation. The nitration process introduces a nitro group into the furan ring, and the subsequent acetylation attaches an acetamide group to the nitrogen atom. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-4-nitro-2-furyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The furan ring can undergo substitution reactions where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-Methyl-4-aminofuryl)acetamide, while oxidation can produce N-(5-Methyl-4-nitro-2-furyl)acetic acid.

Scientific Research Applications

N-(5-Methyl-4-nitro-2-furyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-nitro-2-furyl)acetamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-2-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a furan ring.

    N-(5-Nitro-2-furyl)acetamide: Lacks the methyl group on the furan ring.

    N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide: Contains a thiazole ring in addition to the furan ring.

Uniqueness

N-(5-Methyl-4-nitro-2-furyl)acetamide is unique due to the presence of both a nitro group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

N-(5-methyl-4-nitrofuran-2-yl)acetamide

InChI

InChI=1S/C7H8N2O4/c1-4-6(9(11)12)3-7(13-4)8-5(2)10/h3H,1-2H3,(H,8,10)

InChI Key

RGXNGAFGDOGDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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